molecular formula C14H12ClNO2S B3131722 N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE CAS No. 357417-22-2

N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE

Cat. No.: B3131722
CAS No.: 357417-22-2
M. Wt: 293.8 g/mol
InChI Key: LKDZCWUUTSGZNH-MHWRWJLKSA-N
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Description

N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a benzylidene group attached to a chlorobenzene ring and a methylbenzenesulfonamide moiety. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE typically involves the condensation of 4-chlorobenzaldehyde with 4-methylbenzenesulfonamide. This reaction is often catalyzed by acidic or basic catalysts under reflux conditions. The reaction can be carried out in solvents such as ethanol or methanol to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of zeolite catalysts to enhance the efficiency of the condensation reaction. Zeolites, such as HY9, have been shown to be effective in catalyzing the formation of N-tosylimines, which are structurally related to the target compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzene derivatives.

Scientific Research Applications

N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE involves its interaction with molecular targets through various pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit the histamine H1 receptor, which plays a role in inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE is unique due to its combination of a sulfonamide group with a chlorobenzylidene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

(NE)-N-[(4-chlorophenyl)methylidene]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDZCWUUTSGZNH-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3157-65-1
Record name N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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